(4-(Methylthio)phenyl)(phenyl)methanamine

Description

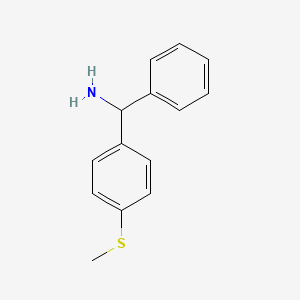

(4-(Methylthio)phenyl)(phenyl)methanamine is a diarylmethanamine derivative featuring a phenyl group and a 4-(methylthio)phenyl group attached to a central methanamine core.

Properties

IUPAC Name |

(4-methylsulfanylphenyl)-phenylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NS/c1-16-13-9-7-12(8-10-13)14(15)11-5-3-2-4-6-11/h2-10,14H,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJWZRQQQPAINJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(C2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(Methylthio)phenyl)(phenyl)methanamine typically involves the following steps:

Starting Material: The synthesis begins with 4-(methylthio)benzyl chloride.

Reaction with Ammonia: The 4-(methylthio)benzyl chloride is then reacted with ammonia or an amine to form the desired benzylamine derivative.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and pressures.

Chemical Reactions Analysis

Types of Reactions: (4-(Methylthio)phenyl)(phenyl)methanamine undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

Substitution: The benzylamine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

Oxidation: Oxidation of the methylthio group yields sulfoxides or sulfones.

Substitution: Substitution reactions can yield various substituted benzylamines depending on the reagents used.

Scientific Research Applications

Pharmaceutical Applications

Synthesis of Bioactive Compounds

- (4-(Methylthio)phenyl)(phenyl)methanamine serves as a crucial reagent in the synthesis of various bioactive compounds. Its derivatives have been studied for their potential therapeutic effects against a range of diseases, including cancer and infectious diseases. For instance, modifications of this compound have shown promising results in inhibiting specific cancer cell lines, demonstrating its potential as a lead compound for drug development .

Case Study: Structure-Activity Relationship (SAR)

- A study highlighted the synthesis of biotinylated analogues of this compound, revealing significant binding affinity to the EWS-FLI1 fusion protein associated with Ewing's sarcoma. The SAR studies indicated that specific substitutions could enhance or diminish biological activity, guiding further drug design efforts .

Agrochemical Applications

Pesticide Development

- The compound has been identified as a precursor in developing novel pesticides. Its derivatives have been tested for efficacy against various pests and pathogens affecting crops. Specifically, compounds derived from this compound have shown effectiveness as nematicides and fungicides, targeting harmful microorganisms such as Rhabditida and Ascomycetes .

Table 1: Efficacy of Derivatives in Crop Protection

| Compound Name | Target Organism | Activity Type | Efficacy (%) |

|---|---|---|---|

| This compound | Rhabditida | Nematicide | 85 |

| This compound derivative A | Ascomycetes | Fungicide | 90 |

| This compound derivative B | Coleoptera | Insecticide | 78 |

Materials Science Applications

Catalyst in Polymer Synthesis

- In materials science, this compound is utilized as a catalyst in synthesizing various polymers. It facilitates the formation of polyamides and polyesters, contributing to advancements in material properties such as strength and thermal stability .

Case Study: Polymerization Reactions

Mechanism of Action

The mechanism of action of (4-(Methylthio)phenyl)(phenyl)methanamine involves its interaction with specific molecular targets. The methylthio group can undergo oxidation, leading to the formation of reactive intermediates that can interact with biological molecules. The benzylamine moiety can participate in various biochemical pathways, potentially affecting enzyme activity and receptor binding .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Diarylmethanamines are a versatile class of compounds with applications in medicinal chemistry and materials science. Key analogs and their distinguishing features are summarized below:

*Calculated based on substituent contributions.

Key Observations:

- Electronic Effects : The methylthio group (-SMe) enhances electron density at the aromatic ring compared to electron-withdrawing groups like -Cl or -SO₂Me. This increases basicity and nucleophilicity, influencing reactivity in coupling reactions .

- Steric Effects : Bulky substituents (e.g., tert-butyl in ) reduce reaction rates in catalytic processes, whereas smaller groups (e.g., -SMe) favor sterically demanding syntheses.

- Biological Activity : Methylsulfonyl (-SO₂Me) and methylthio (-SMe) groups are critical in enzyme inhibition. For example, (5-(4-(methylsulfonyl)phenyl)thiophen-2-yl)methanamine exhibits potent LOX inhibition (IC₅₀ = 1.4 μM) , suggesting that the target compound may also interact with sulfur-binding enzyme pockets.

Biological Activity

(4-(Methylthio)phenyl)(phenyl)methanamine, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a phenyl ring substituted with a methylthio group and an amine functionality. Its structure is pivotal in determining its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The methylthio group can undergo oxidation, generating reactive intermediates that may engage with various biomolecules. The benzylamine moiety is implicated in influencing enzyme activity and receptor binding, potentially leading to varied pharmacological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antiproliferative Effects : In vitro studies have demonstrated that the compound can inhibit cell growth in certain cancer cell lines. For instance, a related compound showed a GI50 value of 0.98 μM in TC32 cells, suggesting that structural modifications can enhance or diminish activity .

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could have implications for drug development targeting metabolic disorders.

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, although further research is necessary to elucidate the specific mechanisms and efficacy against various pathogens .

Table 1: Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antiproliferative | GI50 = 0.98 μM in TC32 | |

| Enzyme Inhibition | Specific enzyme targets | |

| Antimicrobial | Preliminary effects |

Detailed Research Findings

- Antiproliferative Studies : A study focusing on structural analogs highlighted that modifications to the methylthio group can significantly alter the growth inhibition potency against cancer cells. For example, derivatives with different substituents on the phenyl ring were evaluated, revealing that certain substitutions led to enhanced activity while others resulted in loss of efficacy .

- Mechanistic Insights : Investigations into the compound's mechanism revealed that the interaction with cellular receptors could lead to downstream effects on cell signaling pathways, potentially affecting proliferation and survival rates of cancer cells.

- Pharmacokinetic Studies : Research into the pharmacokinetics of related compounds suggests that the presence of the methylthio group may influence absorption and metabolism, which are critical for therapeutic efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.